2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide
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Overview
Description
2,3-Dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chloro, sulfonyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonyl chloride.
Acrylamide Formation: The sulfonyl chloride intermediate is then reacted with 2,3-dichloroacrylamide under basic conditions to form the desired acrylamide derivative.
Methoxypyridine Addition: Finally, the 6-methoxy-3-pyridinyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to hydrogen atoms or other functional groups.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions, which can introduce a variety of functional groups depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include dechlorinated derivatives or alcohols.
Substitution: Products vary widely depending on the nucleophile but can include amides, ethers, or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The sulfonyl and chloro groups could play crucial roles in binding interactions with the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
3-[(4-Chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the 2,3-dichloro substitution, potentially altering its chemical behavior.
2,3-Dichloro-3-[(4-methylbenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Substitutes the 4-chloro group with a methyl group, which could influence its physical and chemical properties.
Uniqueness
The unique combination of functional groups in 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide provides it with distinct reactivity and potential applications compared to its analogs. The presence of both chloro and sulfonyl groups, along with the methoxypyridine moiety, offers a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4S/c1-25-13-7-6-12(8-20-13)21-16(22)14(18)15(19)26(23,24)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKMOMSIUHSPMI-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=C(C=C2)Cl)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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